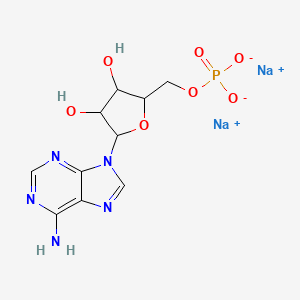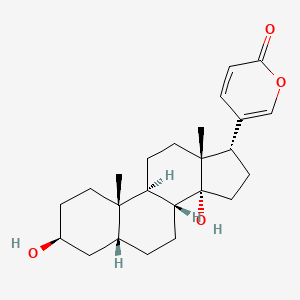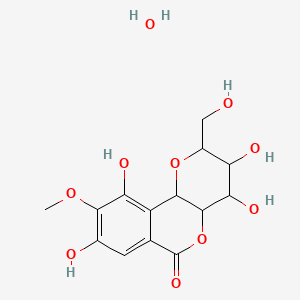
sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)acetamide . This compound is commonly referred to as paracetamol or acetaminophen. It is widely used as an analgesic (pain reliever) and antipyretic (fever reducer).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-hydroxyphenyl)acetamide can be synthesized through several methods. One common method involves the acetylation of p-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of N-(4-hydroxyphenyl)acetamide often involves the catalytic hydrogenation of nitrobenzene to produce p-aminophenol, which is then acetylated using acetic anhydride. This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: It can be reduced to form p-aminophenol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Quinone imine derivatives.
p-Aminophenol.Substitution: Halogenated derivatives of N-(4-hydroxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a standard for calibrating analytical instruments.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is extensively studied for its analgesic and antipyretic properties.
Industry: It is used in the manufacture of various pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
N-(4-hydroxyphenyl)acetamide exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and fever. The compound also affects the central nervous system, contributing to its analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Aspirin (CID 2244): Another analgesic and antipyretic compound, but with anti-inflammatory properties.
Ibuprofen (CID 3672): Similar analgesic and antipyretic effects, but also has anti-inflammatory properties.
Naproxen (CID 156391): Similar to ibuprofen, with longer-lasting effects.
Uniqueness
N-(4-hydroxyphenyl)acetamide is unique in that it has minimal anti-inflammatory effects compared to aspirin and ibuprofen. This makes it a preferred choice for patients who require pain relief and fever reduction without the risk of gastrointestinal side effects associated with anti-inflammatory drugs.
Propiedades
IUPAC Name |
sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-4H,5H2,(H,14,15)(H,16,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXGVBBXSOYNO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)



![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)


![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)
![N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)



